4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate
Description
4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate is a complex organic compound with a unique structure that combines a tert-butylphenyl group with a dioxooctahydroisoindolyl moiety and a cyclohexanecarboxylate ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Properties
IUPAC Name |
(4-tert-butylphenyl) 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-25(2,3)17-10-14-19(15-11-17)30-24(29)16-8-12-18(13-9-16)26-22(27)20-6-4-5-7-21(20)23(26)28/h10-11,14-16,18,20-21H,4-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUBYYDFNVJAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of an appropriate amine with a dicarboxylic acid derivative under acidic conditions.
Introduction of the Cyclohexanecarboxylate Group: This step involves esterification of the isoindoline derivative with cyclohexanecarboxylic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Attachment of the tert-Butylphenyl Group: The final step is the Friedel-Crafts alkylation of the ester with tert-butylbenzene in the presence of a Lewis acid catalyst such as AlCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline and cyclohexane rings, using oxidizing agents like KMnO4 or CrO3.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as LiAlH4 or NaBH4.
Substitution: The aromatic tert-butylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nitration with HNO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the isoindoline and cyclohexane rings suggests possible interactions with biological macromolecules.
Medicine
Pharmacologically, this compound or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities. The structural features may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivative used.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
- 4-tert-butylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate
Uniqueness
Compared to similar compounds, 4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate is unique due to the presence of the cyclohexanecarboxylate ester group, which may confer different chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with biological targets and different physicochemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
